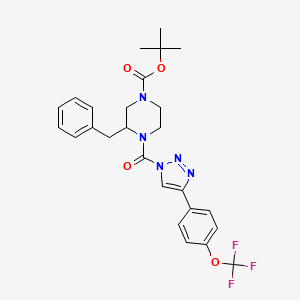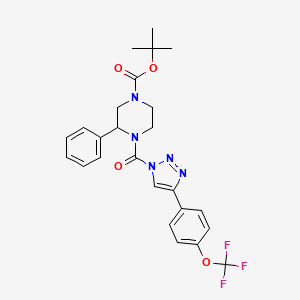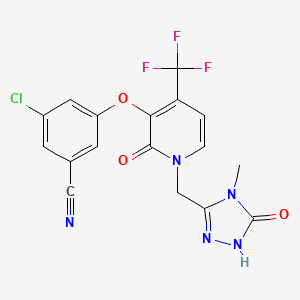
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
説明
E3L-4133, also known as E3 ligase Ligand 5, is an E3 ligase Ligand that can be used in PROTAC (proteolysis targeting chimera) technology to engage an E3 ubiquitin ligase. PROTAC is a two-headed molecule capable of removing specific unwanted proteins. E3L-4133 has CAS#1264754-13-3. The last 4 digits was used for name.
科学的研究の応用
15-PGDH Inhibitory Activity
The compound has been found to have inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is involved in the metabolic clearance of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals .
Prostaglandin E2 Release
The compound has been associated with the release of Prostaglandin E2 (PGE2) in A549 cells . PGE2 is a prostaglandin that plays a role in inflammation and is involved in the regulation of immune responses .
Wound Healing Effect
The compound has been found to aid in wound healing . This is likely due to its ability to increase PGE2 levels, which can promote cell regeneration and wound healing .
Target Protein Degradation
E3 ligase Ligand 5 is used in Proteolysis-Targeting Chimeras (PROTACs) for the purpose of target protein degradation
作用機序
Target of Action
E3 Ligase Ligand 5 primarily targets E3 ubiquitin ligases, which are crucial enzymes in the ubiquitin-proteasome system (UPS). These ligases are responsible for the transfer of ubiquitin to specific substrate proteins, marking them for degradation. This process is vital for regulating protein levels within the cell, thereby maintaining cellular homeostasis .
Mode of Action
E3 Ligase Ligand 5 interacts with E3 ubiquitin ligases by binding to their active sites. This binding facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein. The ubiquitinated proteins are then recognized and degraded by the proteasome. This interaction ensures the selective degradation of target proteins, which can include misfolded, damaged, or regulatory proteins .
Biochemical Pathways
The primary biochemical pathway affected by E3 Ligase Ligand 5 is the ubiquitin-proteasome pathway. By promoting the ubiquitination and subsequent degradation of specific proteins, this compound influences various cellular processes, including cell cycle regulation, DNA repair, and signal transduction. The downstream effects include the modulation of protein levels that are critical for these processes, thereby impacting cell proliferation, apoptosis, and stress responses .
Pharmacokinetics
The pharmacokinetic properties of E3 Ligase Ligand 5, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is designed to be efficiently absorbed and distributed within the body, reaching its target sites in sufficient concentrations. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Excretion is mainly through the kidneys. These properties ensure that the compound maintains effective concentrations in the body for a sufficient duration to exert its therapeutic effects .
Result of Action
At the molecular level, the action of E3 Ligase Ligand 5 results in the targeted degradation of specific proteins. This leads to a reduction in the levels of these proteins, which can have various cellular effects. For example, the degradation of oncogenic proteins can inhibit cancer cell growth, while the removal of misfolded proteins can alleviate stress responses. Overall, the compound helps maintain protein homeostasis and supports normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of E3 Ligase Ligand 5. For instance, extreme pH levels or high temperatures can affect the compound’s stability and binding affinity to E3 ligases. Additionally, the presence of other competing molecules can impact its efficacy by interfering with its binding to the target sites. Therefore, understanding and optimizing these environmental conditions are crucial for maximizing the therapeutic potential of the compound .
E3 Ligase Ligand 5 represents a promising therapeutic agent due to its targeted mechanism of action and its ability to modulate critical cellular pathways
: Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives : E3 ubiquitin ligases: styles, structures and functions
特性
IUPAC Name |
4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



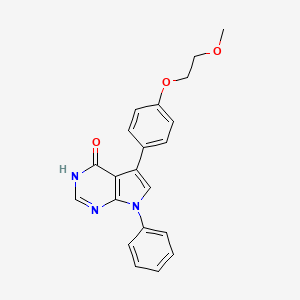


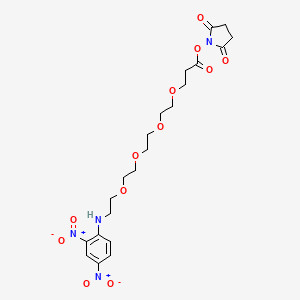

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
